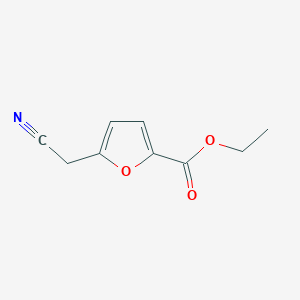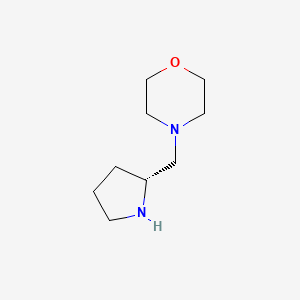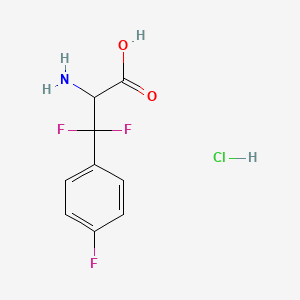
3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride
説明
3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride is a chemical compound with the molecular formula C9H7F3O3 . It is also known as 3,3-Difluoro-3-(4-fluorophenyl)-2-hydroxypropanoic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a fluorophenyl group attached to a difluoro-alanine group . The exact structure would require more specific information or a detailed analysis using techniques such as X-ray crystallography.作用機序
The mechanism of action of DFFA is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are involved in cancer cell growth and the aggregation of amyloid beta peptides. Specifically, DFFA has been shown to inhibit the activity of dihydrofolate reductase, which is an enzyme that is essential for cancer cell growth. By inhibiting this enzyme, DFFA is able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects
DFFA has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells and the aggregation of amyloid beta peptides, DFFA has also been shown to have anti-inflammatory properties. This makes it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using DFFA in lab experiments is its high purity. The synthesis method yields a product that is over 99% pure, which is important for ensuring accurate and reliable results. Additionally, DFFA is relatively easy to work with and has a low toxicity, making it a safe option for lab experiments.
One of the limitations of using DFFA in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experiments, and may require the use of organic solvents. Additionally, DFFA is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
将来の方向性
There are several potential future directions for research on DFFA. One area of interest is its potential use as a cancer treatment. Further research is needed to fully understand its mechanism of action and to determine its efficacy in clinical trials. Additionally, DFFA has been shown to have anti-inflammatory properties, and more research is needed to determine its potential use in the treatment of inflammatory diseases.
Another potential future direction is the development of new synthesis methods for DFFA. While the current synthesis method is relatively simple and yields a high purity product, there may be more efficient or cost-effective methods that could be developed.
Conclusion
3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride is a chemical compound with potential therapeutic properties in several scientific research applications. Its synthesis method is relatively simple and yields a high purity product, making it a safe and reliable option for lab experiments. Further research is needed to fully understand its potential applications and limitations, and to develop new synthesis methods.
科学的研究の応用
DFFA has been studied for its potential therapeutic properties in several scientific research applications. One of the most promising areas of research is its use as a cancer treatment. DFFA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for use in chemotherapy. Additionally, DFFA has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with the disease.
特性
IUPAC Name |
2-amino-3,3-difluoro-3-(4-fluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-6-3-1-5(2-4-6)9(11,12)7(13)8(14)15;/h1-4,7H,13H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGPVJOFAIHQRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)N)(F)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



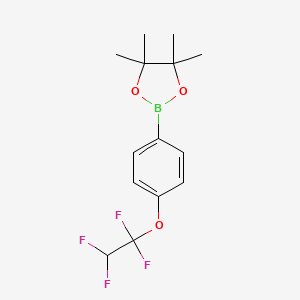
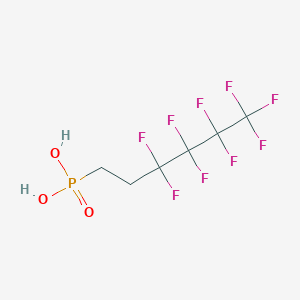
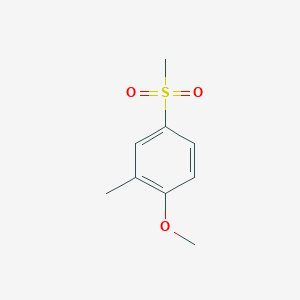
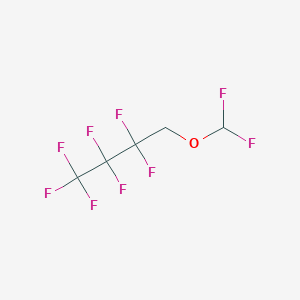
![4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3042107.png)
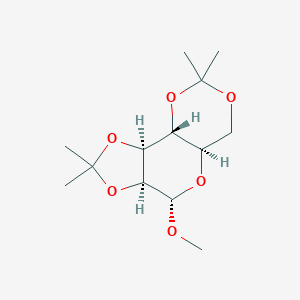
![1-[3-(Difluoromethyl)-5-phenylpyrazol-1-yl]ethanone](/img/structure/B3042112.png)
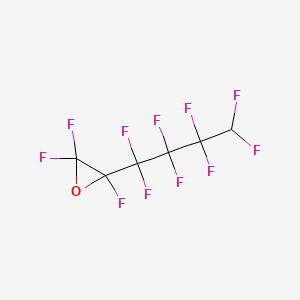

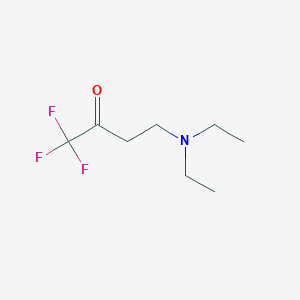
![[2,4,6-Trifluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B3042120.png)

